molecular formula C7H10N2O B13138768 2-(Aminomethyl)-5-methylpyridin-3-ol

2-(Aminomethyl)-5-methylpyridin-3-ol

Cat. No.: B13138768
M. Wt: 138.17 g/mol
InChI Key: XWVATHYBQUAEQV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 5-methyl-3-pyridinol with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 5-methyl-3-pyridinol, formaldehyde, ammonia.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.

    Procedure: Formaldehyde is added dropwise to a solution of 5-methyl-3-pyridinol in water, followed by the addition of ammonia. The mixture is stirred for several hours until the reaction is complete.

    Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but utilizes automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(aminomethyl)-5-methylpyridine-3-one.

    Reduction: Formation of 2-(aminomethyl)-5-methylpyridine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-(Aminomethyl)-5-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.

    5-Methyl-3-pyridinol: Lacks the aminomethyl group, limiting its applications in amine-related reactions.

    2-(Hydroxymethyl)-5-methylpyridine: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

2-(Aminomethyl)-5-methylpyridin-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(aminomethyl)-5-methylpyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)9-4-5/h2,4,10H,3,8H2,1H3

InChI Key

XWVATHYBQUAEQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CN)O

Origin of Product

United States

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